molecular formula C17H17BrO4 B14775671 2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane

2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane

Cat. No.: B14775671
M. Wt: 365.2 g/mol
InChI Key: ZAFLEFBMJBSYKK-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is an organic compound that features a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Methoxyphenyl-dioxolane.

    Substitution: Various substituted phenyl-dioxolane derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates.

Properties

Molecular Formula

C17H17BrO4

Molecular Weight

365.2 g/mol

IUPAC Name

2-(5-bromo-3-methoxy-2-phenylmethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C17H17BrO4/c1-19-15-10-13(18)9-14(17-20-7-8-21-17)16(15)22-11-12-5-3-2-4-6-12/h2-6,9-10,17H,7-8,11H2,1H3

InChI Key

ZAFLEFBMJBSYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C3OCCO3)Br

Origin of Product

United States

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